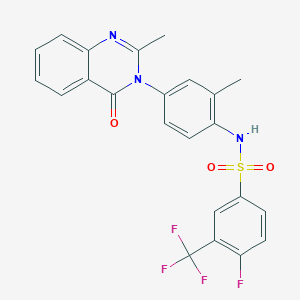

4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F4N3O3S/c1-13-11-15(30-14(2)28-21-6-4-3-5-17(21)22(30)31)7-10-20(13)29-34(32,33)16-8-9-19(24)18(12-16)23(25,26)27/h3-12,29H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEKKHRRJABIMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F4N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves a multi-step process. One common approach begins with the preparation of key intermediates, followed by their sequential coupling to form the final compound. For instance, the synthesis might involve:

Formation of 2-methyl-4-oxoquinazoline.

Coupling this intermediate with 4-fluorophenyl groups.

Introduction of the trifluoromethyl group and benzenesulfonamide moiety.

Each of these steps requires specific reagents and conditions, such as the use of strong bases (e.g., sodium hydride) and solvents like dimethylformamide (DMF). Reaction temperatures can range from room temperature to elevated temperatures (e.g., 100°C), depending on the specific transformations required.

Industrial Production Methods

Industrial production of this compound would necessitate optimization for scalability, cost-efficiency, and environmental compliance. Large-scale synthesis might use flow chemistry techniques to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

The compound 4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions:

Oxidation: : Can introduce additional functional groups or alter existing ones.

Reduction: : May reduce the quinazolinone moiety to amines.

Substitution: : The fluorine and trifluoromethyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or chromium trioxide.

Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophiles such as amines or thiols can replace the fluorine group under controlled conditions.

Major Products

The products formed depend on the specific reaction conditions and reagents. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could result in various derivatives with different substituents replacing the fluorine group.

Scientific Research Applications

4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : Potential use as a probe to study biochemical pathways.

Medicine: : Investigated for its potential therapeutic properties, including anti-cancer activity.

Industry: : Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets, often proteins or enzymes. It may inhibit or activate these targets, thereby modulating cellular pathways. For instance, its interaction with kinases could lead to altered signaling pathways in cancer cells, inhibiting their proliferation.

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The trifluoromethyl group’s electronegativity and steric bulk may improve target selectivity over less electronegative substituents (e.g., methylthio in ) .

Biological Activity

The compound 4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H17F4N3O2S |

| Molecular Weight | 425.41 g/mol |

| LogP | 3.25 |

| Polar Surface Area | 70.56 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 2 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The quinazoline moiety is known for its role in modulating signaling pathways, particularly in cancer and inflammatory diseases.

- Anticancer Activity : Quinazoline derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound under review may exert similar effects, potentially through inhibition of kinases involved in tumor progression.

- Anti-inflammatory Effects : The sulfonamide group is associated with anti-inflammatory properties, possibly by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a dual mechanism where the compound could address both cancerous and inflammatory conditions.

Research Findings

Recent studies have employed both in vitro and in vivo models to evaluate the biological activity of similar quinazoline derivatives:

- In Vitro Studies : A study conducted by ResearchGate demonstrated that derivatives of quinazoline exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 50 µM.

- In Vivo Studies : Animal models treated with quinazoline-based compounds showed reduced tumor size and improved survival rates compared to control groups, indicating potential efficacy in cancer therapy.

Case Studies

-

Case Study on Antitumor Activity :

- A derivative similar to the compound was tested on MCF-7 breast cancer cells, showing a dose-dependent inhibition of cell proliferation.

- The mechanism was linked to the activation of apoptotic pathways, confirmed by flow cytometry analysis.

-

Case Study on Anti-inflammatory Effects :

- In a model of rheumatoid arthritis, administration of a related compound resulted in decreased levels of inflammatory markers (CRP and IL-6), supporting its potential use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves sulfonylation and coupling reactions. For example, sulfonamide derivatives are synthesized via nucleophilic substitution using intermediates like 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride (a precursor mentioned in structurally similar compounds) . Intermediates should be characterized using nuclear magnetic resonance (NMR) spectroscopy for functional group identification and X-ray crystallography for structural confirmation. For instance, crystallographic data from analogs, such as (2Z)-2-fluoro-N-{4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-2-pyridyl}-3-phenylacrylamide, highlight the importance of X-ray analysis in resolving stereochemistry .

Q. What analytical techniques are recommended for confirming the compound’s structure?

- Methodological Answer : A combination of techniques is critical:

- X-ray crystallography for absolute configuration determination (e.g., as demonstrated in quinazolinone derivatives) .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- NMR (¹H, ¹³C, and ¹⁹F) to confirm fluorine environments and aromatic proton coupling patterns .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Refer to safety protocols for structurally related sulfonamides:

- Use personal protective equipment (PPE) including gloves, lab coats, and eye protection.

- Ensure proper ventilation to avoid inhalation risks, as recommended in safety data sheets for N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine .

- Store in airtight containers away from light and moisture.

Advanced Research Questions

Q. How can flow chemistry improve the synthesis efficiency of this compound?

- Methodological Answer : Flow reactors enable precise control over reaction parameters (temperature, residence time), reducing side reactions. For example, the Omura-Sharma-Swern oxidation in flow systems improves yield and reproducibility for sensitive intermediates . Apply Design of Experiments (DoE) to optimize variables like reagent stoichiometry and flow rates, as demonstrated in diphenyldiazomethane synthesis .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Cross-validate data using complementary techniques:

- If NMR signals overlap, use 2D NMR (COSY, HSQC) to resolve ambiguities.

- Compare experimental X-ray diffraction data with computational models (e.g., density functional theory) to validate structural assignments .

- Re-examine reaction conditions (e.g., solvent polarity, temperature) that may influence tautomeric forms or dynamic exchange processes .

Q. How to design experiments for studying structure-activity relationships (SAR) in biological systems?

- Methodological Answer :

- Vary substituents systematically : Modify the quinazolinone ring (e.g., methyl groups at position 2) or sulfonamide moiety to assess their impact on target binding, as seen in analogs with trifluoromethyl groups .

- Use DoE to screen variables (e.g., substituent polarity, steric bulk) and identify critical pharmacophores .

- Validate hypotheses with in vitro assays (e.g., enzyme inhibition) and correlate results with computational docking studies.

Q. How to optimize reaction conditions to minimize by-products during synthesis?

- Methodological Answer :

- Employ statistical modeling (e.g., response surface methodology) to identify optimal reagent ratios and temperatures .

- Use scavenger resins or chromatography to remove reactive intermediates (e.g., unreacted sulfonyl chlorides) .

- Monitor reaction progress in real time via inline spectroscopy (e.g., FTIR) to terminate reactions at peak yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.